tert-Butyl acrylate
Overview
Description
tert-Butyl acrylate: is an organic compound with the chemical formula C7H12O2 . It is an ester derived from acrylic acid and tert-butanol. This compound is commonly used as a monomer in the production of polymers and copolymers. It is known for its high reactivity and is often utilized in various industrial applications due to its ability to impart desirable properties such as chemical resistance, hydrophobicity, and weatherability to polymers .
Mechanism of Action
Target of Action
tert-Butyl Acrylate (TBA) is a monofunctional monomer with a characteristic high reactivity of acrylates and a bulky hydrophobic moiety . It can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk . The primary targets of TBA are the monomers it interacts with during polymerization, such as acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, or styrene .
Mode of Action
TBA imparts several characteristics and benefits to polymers due to its unique structure. The tert-butyl moiety leads to high hydrophobicity . The branching of the tert-butyl moiety promotes interlocking between different polymer chains . The bulkiness of the tert-butyl moiety reduces polymer chain entanglements within one polymer chain . These interactions result in changes to the physical and chemical properties of the resulting polymers.
Biochemical Pathways
TBA undergoes a process known as living radical polymerization (LRP). This process is mediated by cobalt porphyrin and initiated by 2,2′-azobis . The living character of the polymerization is demonstrated by the linear first-order kinetics with different feeding ratios of TBA and cobalt porphyrin . A linear increase in the number-average molecular weight is observed with the monomer conversion .
Result of Action
The polymerization of TBA results in polymers with specific characteristics. These include chemical resistance, hydrophobicity, weatherability, hardness, scratch resistance, adhesion, and high solids . These properties make TBA a valuable component in the production of coatings, adhesives, personal care products, and plastics .
Action Environment
The action of TBA is influenced by environmental factors. For instance, the presence of oxygen is required for the stabilizer to function effectively during polymerization . Furthermore, the polymerization process should strictly follow the “first-in-first-out” principle to minimize the likelihood of overstorage .
Biochemical Analysis
Biochemical Properties
It is known that it can be easily polymerized and co-polymerized, indicating that it may interact with various enzymes and proteins during these processes
Cellular Effects
It has been suggested that it may cause respiratory irritation and skin sensitization . It is also toxic if inhaled and may cause long-term adverse effects in the aquatic environment .
Molecular Mechanism
It is known to undergo polymerization, which involves the formation of a polymer chain through the reaction of its molecules . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, “tert-Butyl acrylate” has been shown to polymerize easily, indicating that its effects may change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
It has been reported that it is of low acute toxicity with an LD50 (rat) of 1060 mg/kg .
Metabolic Pathways
It is known to undergo polymerization, which may involve various enzymes and cofactors
Transport and Distribution
It is known to be a liquid at room temperature with a density of 0.883 g/cm3 , which may influence its transport and distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl acrylate can be synthesized through the esterification of acrylic acid with tert-butanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and distillation units helps in the efficient separation and purification of this compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl acrylate undergoes various types of chemical reactions, including:
Polymerization: It readily undergoes free-radical polymerization to form poly(this compound) and copolymers.
Hydrolysis: In the presence of acids or bases, this compound can be hydrolyzed to form acrylic acid and tert-butanol.
Addition Reactions: It can participate in addition reactions with a wide variety of organic compounds, making it a versatile feedstock for chemical syntheses.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic or basic conditions are employed, with common reagents including hydrochloric acid or sodium hydroxide.
Major Products Formed:
Polymerization: Poly(this compound) and various copolymers.
Hydrolysis: Acrylic acid and tert-butanol.
Scientific Research Applications
tert-Butyl acrylate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Methyl acrylate
- Ethyl acrylate
- Butyl acrylate
- tert-Butyl methacrylate
Comparison: tert-Butyl acrylate is unique among these compounds due to its bulky tert-butyl group, which imparts greater hydrophobicity and chemical resistance to the resulting polymers. This makes it particularly useful in applications where these properties are desired, such as in coatings and adhesives .
Properties
IUPAC Name |
tert-butyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-6(8)9-7(2,3)4/h5H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXSCDLOGDJUNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25232-27-3 | |
Record name | Poly(tert-butyl acrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25232-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8029652 | |
Record name | tert-Butyl acrylate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8029652 | |
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Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [HSDB] Clear colorless liquid; Stabilized with 10-20 ppm of methyl ether of hydroquinone to prevent spontaneous polymerization; [OECD SIDS] | |
Record name | 2-Propenoic acid, 1,1-dimethylethyl ester | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | tert-Butyl acrylate | |
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Boiling Point |
120 °C | |
Record name | 2-PROPENOIC ACID, 1,1-DIMETHYLETHYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5452 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
66 °F OC | |
Record name | 2-PROPENOIC ACID, 1,1-DIMETHYLETHYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5452 | |
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Density |
0.879 AT 25 °C | |
Record name | 2-PROPENOIC ACID, 1,1-DIMETHYLETHYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5452 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LIQUID | |
CAS No. |
1663-39-4 | |
Record name | tert-Butyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1663-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Propenoic acid, 1,1-dimethylethyl ester | |
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Record name | tert-Butyl acrylate | |
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Record name | 2-Propenoic acid, 1,1-dimethylethyl ester | |
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Record name | tert-Butyl acrylate | |
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Record name | tert-butyl acrylate | |
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Record name | TERT-BUTYL ACRYLATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92M2CD1O3G | |
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Record name | 2-PROPENOIC ACID, 1,1-DIMETHYLETHYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5452 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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